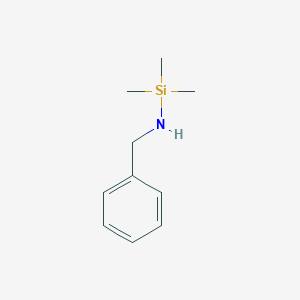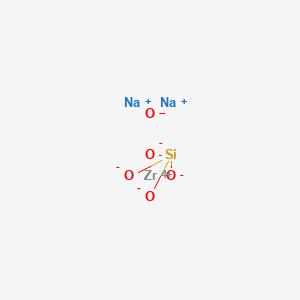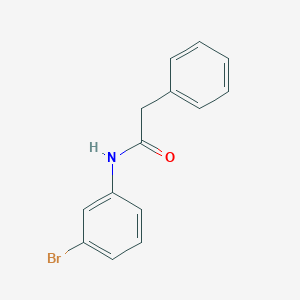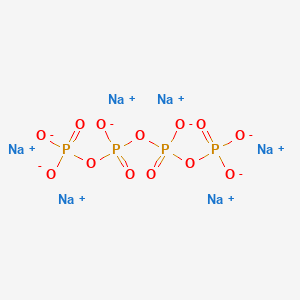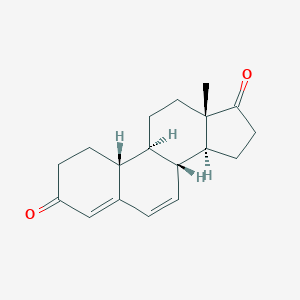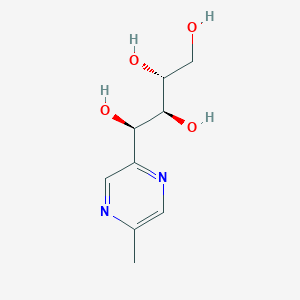
1,5-Naphthalenedisulfonic acid, sodium salt
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, sodium salt is an organic compound with the chemical formula C10H6Na2O6S2. It is commonly known as Acid Orange 7 and is widely used in various industries such as textile, paper, and leather. The compound is also used in scientific research as a pH indicator and a fluorescent probe.
Mécanisme D'action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, sodium salt is based on its ability to bind to biological molecules such as proteins and nucleic acids. The compound is known to bind to the hydrophobic regions of proteins and has been reported to induce protein aggregation. This property has been exploited in the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5-Naphthalenedisulfonic acid, sodium salt in lab experiments include its strong fluorescent emission, pH sensitivity, and ability to bind to biological molecules. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 1,5-Naphthalenedisulfonic acid, sodium salt in scientific research. One area of interest is the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases. Another area of research is the development of fluorescent probes for imaging and detection of biological molecules. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a versatile compound that has numerous applications in various industries and scientific research. Its ability to bind to biological molecules and its strong fluorescent emission make it a valuable tool in the study of biological processes. However, its potential toxicity and the need for careful handling and disposal must be taken into consideration. The compound's numerous biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, sodium salt is extensively used in scientific research as a pH indicator and a fluorescent probe. The compound has a strong fluorescent emission at 520 nm when excited at 480 nm, making it useful in various applications such as imaging and detection of biological molecules. It is also used as a pH indicator in biochemical assays and has been used to study the pH-dependent conformational changes of proteins.
Propriétés
Numéro CAS |
14455-34-6 |
|---|---|
Formule moléculaire |
C10H7NaO6S2 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
sodium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
Clé InChI |
KUCYYPJWOURRRA-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
Autres numéros CAS |
14455-34-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


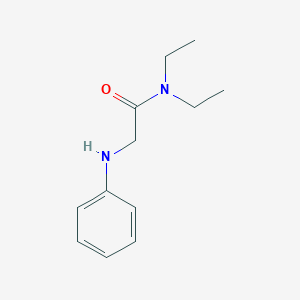
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)

